molecular formula C11H26BrNO2S2 B562265 [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide CAS No. 1159174-26-1

[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide

Cat. No. B562265
CAS RN: 1159174-26-1
M. Wt: 348.358
InChI Key: SRIODFODBZUDCW-UHFFFAOYSA-M
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Description

“[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” is a special chemical offered by various providers . It has a molecular formula of C11H26BrNO2S2 and a molecular weight of 348.358.


Synthesis Analysis

The synthesis of “[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” involves specific reactions with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA A receptor channel and lactose permease .


Molecular Structure Analysis

The molecular structure of “[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” is represented by the formula C11H26BrNO2S2 .


Chemical Reactions Analysis

“[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” reacts rapidly and specifically with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA A receptor channel and lactose permease .


Physical And Chemical Properties Analysis

“[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” has a molecular weight of 348.37 and a molecular formula of C11H26BrN2O2S2 .

Scientific Research Applications

Probing ACh Receptor Channel Structures

This compound is particularly useful in neuropharmacology for studying the structure of acetylcholine (ACh) receptor channels . By reacting rapidly and specifically with thiols to form mixed disulfides, it helps in mapping the accessibility and reactivity of cysteine residues within the channel, providing insights into the channel’s architecture and the conformational changes during its activation and desensitization.

Investigating GABA A Receptor Channels

Similar to its application in ACh receptor channels, this compound is used to probe the structures of GABA A receptor channels . The GABA A receptors are pivotal in mediating inhibitory neurotransmission in the brain, and understanding their structure is crucial for the development of therapeutic agents targeting various neurological disorders.

Lactose Permease Studies

In the field of biochemistry, “[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” is employed to study lactose permease . This enzyme is responsible for the transport of lactose across the cell membrane. By forming mixed disulfides with thiols, researchers can investigate the functional domains involved in the transport mechanism.

Protein Engineering

The compound’s ability to form disulfide bonds with thiols makes it a valuable tool in protein engineering . It can be used to introduce site-specific crosslinks in proteins, which is essential for studying protein folding, stability, and interactions.

Development of Proteomics Tools

Proteomics research often requires the identification and characterization of proteins. “[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” can be used to modify cysteine residues in proteins, thus facilitating their detection and analysis in complex biological samples .

Chemical Biology Research

In chemical biology, this compound is used to label and visualize cellular proteins that contain reactive thiol groups . This application is significant for understanding protein function and distribution within the cell.

Pharmacological Agent Synthesis

The unique reactivity of “[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” with thiols is exploited in the synthesis of pharmacological agents . It can be used to modify the chemical structure of drugs, potentially altering their activity and specificity.

Neurological Disease Research

Finally, this compound finds application in the research of neurological diseases . By studying the structure and function of ion channels and receptors, researchers can gain insights into the molecular basis of diseases like epilepsy, anxiety, and depression, and contribute to the development of new treatments.

Safety and Hazards

“[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” is not considered a hazardous compound .

Future Directions

The future directions of “[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” could involve its continued use in proteomics research and as a probe for the structures of various receptor channels .

properties

IUPAC Name

trimethyl(7-methylsulfonylsulfanylheptyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26NO2S2.BrH/c1-12(2,3)10-8-6-5-7-9-11-15-16(4,13)14;/h5-11H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIODFODBZUDCW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCCCSS(=O)(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858538
Record name 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159174-26-1
Record name 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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